Etheno-cyclic amp

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

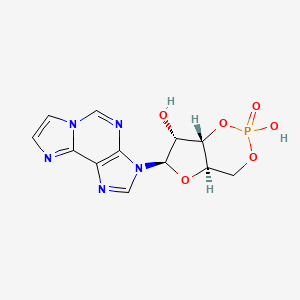

Etheno-cyclic amp, also known as this compound, is a useful research compound. Its molecular formula is C12H12N5O6P and its molecular weight is 353.23 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Biochemical Research

Fluorescence-Based Binding Studies

Etheno-cyclic AMP is extensively used in binding studies due to its fluorescent properties. For instance, researchers have determined binding parameters for cyclic AMP and its analogs by measuring changes in the fluorescent spectrum of this compound when it binds to protein kinases. This method allows for the determination of dissociation constants and provides insights into the binding dynamics of cyclic AMP analogs in various biological systems .

Extracellular Metabolism Studies

The N6-etheno-bridge method, which involves the use of etheno-adenine nucleotides, has been validated for studying the metabolism of adenine nucleotides by ecto-nucleotidases. This technique enhances sensitivity and specificity in measuring extracellular ATP metabolism, allowing researchers to monitor enzymatic activities more effectively compared to traditional methods . The etheno derivatives are particularly useful as they can be quantified using fluorescence detection, offering a significant advantage over ultraviolet detection methods.

Pharmacological Applications

Drug Resistance Mechanisms

Recent studies have highlighted the role of cyclic AMP, including its etheno derivative, in mediating drug resistance mechanisms in various pathogens. Elevated levels of cyclic AMP have been linked to increased activity in electron transport chains, which may contribute to resistance against specific inhibitors. Understanding this relationship could lead to novel therapeutic strategies targeting cyclic AMP pathways to overcome drug resistance .

Cofactor Activity in Enzymatic Reactions

this compound derivatives have been shown to act as cofactors in several enzymatic systems. These derivatives facilitate the analysis of binding parameters and other kinetic properties of enzymes that interact with cyclic nucleotides. For example, etheno derivatives have been synthesized and tested for their activity in enzyme systems involving adenylate cyclase and protein kinases .

Molecular Biology Applications

Gene Regulation Studies

Cyclic AMP is a crucial second messenger involved in various signaling pathways that regulate gene expression. This compound has been utilized to study its effects on transcriptional regulation and pre-mRNA splicing processes. The ability of cyclic AMP to form reversible condensates with proteins such as EPAC1 suggests its role in modulating nuclear events, including DNA repair and histone modification .

Data Summary Table

Case Studies

- Binding Dynamics Investigation : A study conducted on pig brain protein kinase revealed that this compound could effectively determine binding parameters for various analogs, providing insights into the specificity and affinity of these compounds in biological systems .

- ATP Metabolism Assessment : Utilizing the N6-etheno-bridge method allowed researchers to accurately assess the metabolism of ATP by ecto-nucleotidases, demonstrating improved specificity over traditional methods. This study confirmed that etheno-adenine nucleotides could be used reliably to monitor ATP processing pathways .

- Cyclic AMP and Drug Resistance : Research highlighted how elevated levels of cyclic AMP contribute to intrinsic drug resistance mechanisms, suggesting potential therapeutic targets within the cAMP signaling pathway to combat resistant strains of pathogens .

Análisis De Reacciones Químicas

Degradation of Etheno-Cyclic Adenosine Monophosphate

Etheno-cyclic adenosine monophosphate is hydrolyzed to adenosine monophosphate (AMP) by the enzyme phosphodiesterase. This degradation is essential for regulating cAMP levels within the cell, thereby controlling its signaling pathways.

cAMPPhosphodiesteraseAMP

Interaction with Other Compounds

Etheno-cyclic adenosine monophosphate can interact with various proteins and enzymes, influencing cellular responses. For instance, it activates protein kinase A (PKA), which subsequently phosphorylates target proteins to elicit specific cellular responses.

Research Findings on Etheno-Cyclic Adenosine Monophosphate Reactions

Recent studies have highlighted several key findings regarding the reactions involving etheno-cyclic adenosine monophosphate:

-

Signal Amplification : Research indicates that cAMP can amplify signals from hormones such as epinephrine, enhancing cellular responses significantly.

-

Ethanol Interaction : Ethanol has been shown to influence cAMP levels by stimulating adenylate cyclase activity and inhibiting phosphodiesterase, leading to altered metabolic pathways in the liver and brain .

-

Ecto-Nucleotidase Activity : Studies have explored the use of N6-etheno-bridged nucleotides to assess ecto-nucleotidase activity, revealing insights into enzyme kinetics and substrate specificity .

Effects of Ethanol on Etheno-Cyclic Adenosine Monophosphate Levels

| Ethanol Concentration | Effect on cAMP Levels | Biological Implication |

|---|---|---|

| Low | Potentiation of adenylate cyclase | Increased signaling |

| High | Inhibition of phosphodiesterase | Altered metabolism |

Propiedades

Número CAS |

38806-37-0 |

|---|---|

Fórmula molecular |

C12H12N5O6P |

Peso molecular |

353.23 g/mol |

Nombre IUPAC |

(4aR,6R,7R,7aS)-2-hydroxy-6-imidazo[2,1-f]purin-3-yl-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol |

InChI |

InChI=1S/C12H12N5O6P/c18-8-9-6(3-21-24(19,20)23-9)22-12(8)17-5-14-7-10-13-1-2-16(10)4-15-11(7)17/h1-2,4-6,8-9,12,18H,3H2,(H,19,20)/t6-,8-,9-,12-/m1/s1 |

Clave InChI |

YQXDYNIFOXNXEP-WOUKDFQISA-N |

SMILES |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

SMILES canónico |

C1C2C(C(C(O2)N3C=NC4=C3N=CN5C4=NC=C5)O)OP(=O)(O1)O |

Sinónimos |

1,N(6)-etheno-cAMP 1,N(6)-ethenoadenosine 3',5'-monophosphate 1,N(6)-ethenoadenosine3',5'-cyclic monophosphate etheno-cyclic AMP |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.